

A meta-analysis of clinical trial data for Seratrodast in asthma

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Compound of Interest

Compound Name: Seratrodast

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Seratrodast in Asthma: A Comparative Clinical Data Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data for **Seratrodast**, a thromboxane A2 (TXA2) receptor antagonist, in the management of asthma. It objectively compares its performance with other established asthma therapies, supported by experimental data, to inform research and drug development efforts.

Comparative Efficacy of Seratrodast

Seratrodast has been evaluated as a potential therapeutic agent in asthma, primarily as an anti-inflammatory and bronchodilatory agent. Clinical studies have compared its efficacy against other asthma medications, notably the leukotriene receptor antagonist Montelukast.

A key randomized, double-blind, comparative clinical trial provides significant insights into the clinical performance of **Seratrodast** in adult patients with mild to moderate asthma who were also receiving low-dose inhaled corticosteroids (ICS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Efficacy Parameters: Seratrodast vs. Montelukast

Parameter	Seratrodast (80 mg once daily)	Montelukast (10 mg once daily)	Key Findings
Peak Expiratory Flow (PEF)	Significant improvement from baseline.	Significant improvement from baseline.	Seratrodast showed a statistically significant greater improvement in PEF compared to Montelukast. [1] [2] [3]
Forced Expiratory Volume in 1 sec (FEV1)	Significant improvement from baseline.	Significant improvement from baseline.	Both treatments showed comparable improvements in FEV1. [1] [2] [3]
Forced Vital Capacity (FVC)	Significant improvement from baseline.	Significant improvement from baseline.	Both treatments showed comparable improvements in FVC. [1] [2] [3]
Asthma Symptom Scores (Wheezing, shortness of breath, cough, chest tightness)	Significant reduction in symptom scores.	Significant reduction in symptom scores.	Both treatments demonstrated similar efficacy in reducing overall asthma symptoms. [1] [2] [3]
Sputum Eosinophil Cationic Protein (ECP)	Significant reduction from baseline.	Significant reduction from baseline.	Seratrodast led to a significantly greater reduction in sputum ECP levels, suggesting a potent anti-inflammatory effect. [1] [2] [3]
Sputum Albumin	Significant reduction from baseline.	Significant reduction from baseline.	Seratrodast demonstrated a significantly greater reduction in sputum albumin levels, indicating a reduction in microvascular

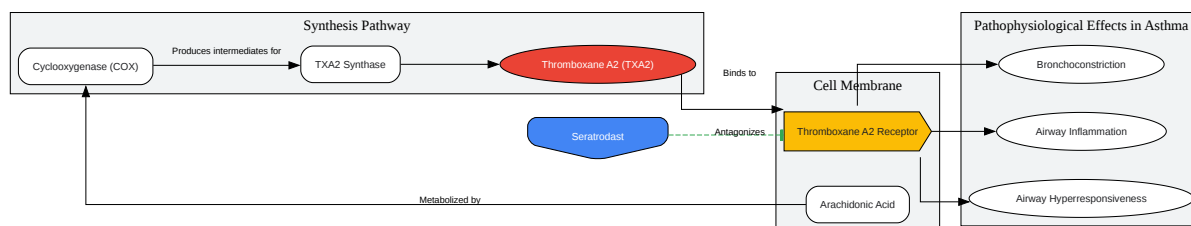
			leakage in the airways.[1][2][3]
Expectoration Score	Significant reduction from baseline.	Significant reduction from baseline.	Seratrodast was associated with a significantly greater reduction in expectoration scores. [1][2][3]

Safety and Tolerability Profile

In the comparative trial, both **Seratrodast** and Montelukast were well-tolerated by patients. The adverse effects reported were generally mild to moderate in severity.[4] Commonly observed side effects for **Seratrodast** include elevated transaminases, nausea, loss of appetite, and headache.[4] No serious adverse events were reported in the head-to-head study with Montelukast.[1][2][3]

Mechanism of Action: Thromboxane A2 Receptor Antagonism

Seratrodast exerts its therapeutic effect by selectively antagonizing the thromboxane A2 (TXA2) receptor.[4][5] In asthma, TXA2 is a potent mediator that contributes to bronchoconstriction, airway inflammation, and hyperresponsiveness.[4][5] By blocking the TXA2 receptor, **Seratrodast** inhibits these downstream effects.



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Seratrodist's Mechanism of Action

Experimental Protocols

The primary source of comparative data is a randomized, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.^{[1][2][3]}

Study Population:

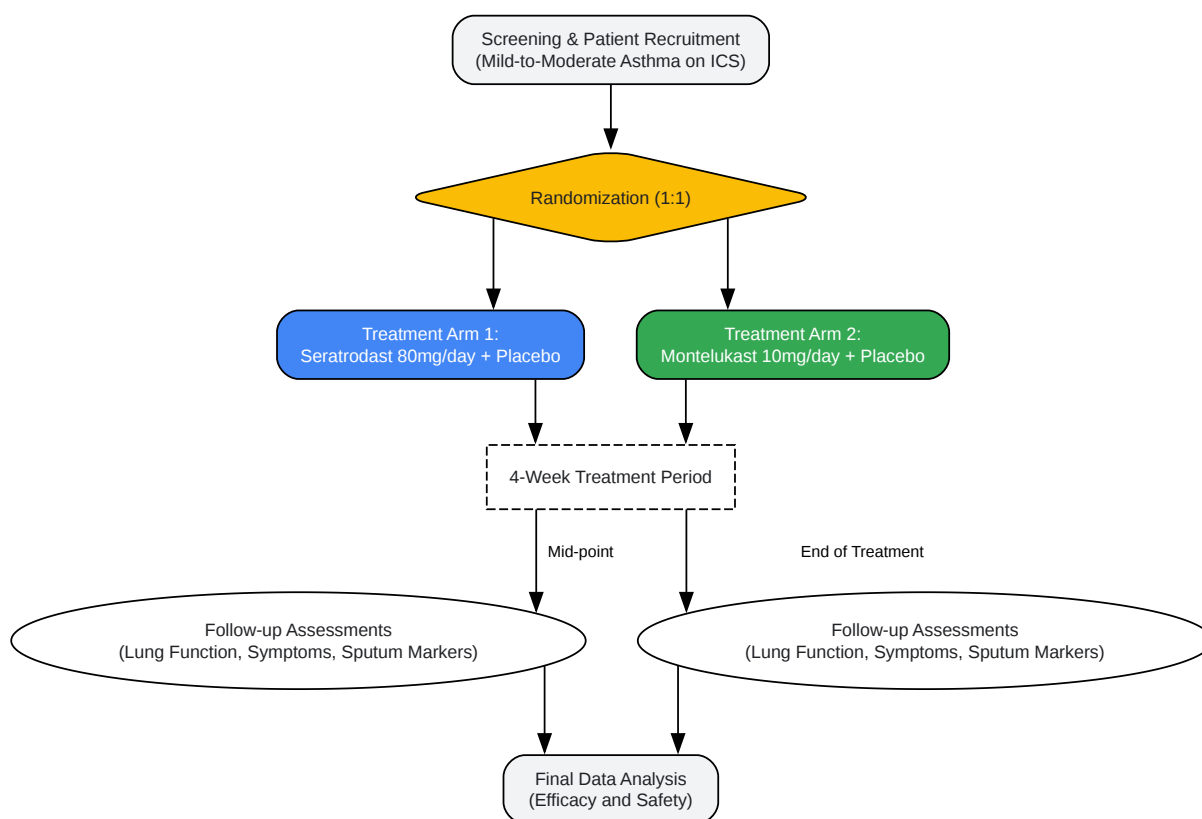
- 205 adult patients (aged 18-65 years) with a diagnosis of mild to moderate persistent asthma.^{[1][2][3]}
- Patients were required to be on a stable low dose of inhaled corticosteroids.^{[1][2][3]}

Intervention:

- Group 1: **Seratrodist** 80 mg once daily for 4 weeks.^{[1][2][3]}
- Group 2: Montelukast 10 mg once daily for 4 weeks.^{[1][2][3]}

Outcome Measures:

- Primary Efficacy Endpoints: Changes in lung function parameters (PEF, FEV1, FVC) from baseline.[1][2][3]
- Secondary Efficacy Endpoints: Improvement in asthma symptom scores, and changes in sputum markers of inflammation (ECP, albumin) and expectorations.[1][2][3]
- Safety Assessments: Monitoring of adverse events throughout the study period.[1][2][3]



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Clinical Trial Workflow Example

Comparison with Other Asthma Therapies

While direct head-to-head trial data is limited, the mechanism of **Seratrodast** suggests a potential role as an add-on therapy.

- **Inhaled Corticosteroids (ICS):** ICS are the cornerstone of asthma management due to their broad anti-inflammatory effects. **Seratrodast**, with its targeted anti-inflammatory action on the thromboxane pathway, could be considered as an add-on therapy to ICS, particularly in patients who remain symptomatic. One study showed that the addition of **Seratrodast** to ICS improved clinical symptoms and airway hyperresponsiveness.
- **Long-Acting Beta-Agonists (LABAs):** LABAs are potent bronchodilators and are typically used in combination with ICS for patients with moderate to severe asthma. **Seratrodast's** primary mechanism is not bronchodilation, but rather modulation of inflammation and airway hyperresponsiveness. Therefore, its role would likely be complementary to that of LABAs.

Conclusion

The available clinical trial data indicates that **Seratrodast** is an effective and well-tolerated oral anti-asthma agent. Its performance is comparable, and in some parameters superior, to the leukotriene receptor antagonist Montelukast, particularly in improving peak expiratory flow and reducing markers of airway inflammation. As a thromboxane A2 receptor antagonist, **Seratrodast** offers a distinct mechanism of action that could be beneficial as an alternative or add-on therapy in the management of asthma. Further large-scale clinical trials and meta-analyses would be valuable to more definitively establish its position in asthma treatment guidelines.

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References

- 1. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Montelukast. [imsear.searo.who.int]

- 2. [zuventus.com](https://www.zuventus.com) [[zuventus.com](https://www.zuventus.com)]
- 3. [journaljammr.com](https://www.journaljammr.com) [[journaljammr.com](https://www.journaljammr.com)]
- 4. Seratrodast - Wikipedia [en.wikipedia.org]
- 5. The effect of seratrodast on eosinophil cationic protein and symptoms in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
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